4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole

Regioisomer identification Chemical identity verification Procurement quality control

Researchers screening fluorinated benzimidazole scaffolds face a critical challenge: regioisomeric misassignment among four C8H4F4N2O isomers. 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole (CAS 1804058-28-3) delivers the defined 4-F,5-OCF3 ortho-substitution pattern essential for systematic SAR campaigns. • Confirm regioisomeric identity via InChI Key (NEFIKZZVKXYHPY-UHFFFAOYSA-N) and 1H/19F NMR before committing to biological assays. • Use as a reference standard for developing HPLC/UPLC/SFC methods to resolve all four C8H4F4N2O positional isomers. • Available at ≥95% purity with batch-specific CoA for kinase inhibitor, GPCR, and epigenetic target screening libraries.

Molecular Formula C8H4F4N2O
Molecular Weight 220.12 g/mol
Cat. No. B12854077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole
Molecular FormulaC8H4F4N2O
Molecular Weight220.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC=N2)F)OC(F)(F)F
InChIInChI=1S/C8H4F4N2O/c9-6-5(15-8(10,11)12)2-1-4-7(6)14-3-13-4/h1-3H,(H,13,14)
InChIKeyNEFIKZZVKXYHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole: Identity, Physicochemical Profile, and Procurement Baseline


4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole (CAS 1804058-28-3, molecular formula C8H4F4N2O, molecular weight 220.12 g/mol) is a fluorinated benzimidazole derivative belonging to the class of halogenated heterocycles. The compound features a benzimidazole core with a fluorine atom at the 4-position and a trifluoromethoxy (-OCF3) group at the 5-position . Computational descriptors include XLogP3-AA of 2.8, one hydrogen bond donor, six hydrogen bond acceptors, one rotatable bond, and a topological polar surface area of 37.9 Ų . It is commercially available as a research chemical with typical purity specifications of ≥95% . The fluorinated benzimidazole class has garnered attention in medicinal chemistry for applications spanning kinase inhibition, anti-infective research, and materials science [1].

Workflow Regioisomer-specific SAR exploration for kinase and enzyme inhibitor programs
Identity control Requires InChI Key and MDL number verification upon receipt
Scaffold profile Fluorinated benzimidazole with reported class-level lipophilicity and metabolic stability

Why 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole Cannot Be Interchanged with Positional Isomers: The Differentiation-by-Identity Problem


In fluorinated benzimidazole procurement, the temptation exists to substitute one positional isomer for another based on identical molecular formula (C8H4F4N2O) and molecular weight (220.12 g/mol). However, the four regioisomers—4-F-5-OCF3, 4-F-6-OCF3, 5-F-4-OCF3, and 6-F-4-OCF3—are structurally and electronically distinct entities. Each substitution pattern produces unique InChI Keys, distinct SMILES strings, and different spatial orientations of the fluorine and trifluoromethoxy substituents . In structure-activity relationship (SAR) contexts, even single-atom positional shifts on the benzimidazole scaffold can alter binding conformations by >1 kcal/mol and redirect target engagement profiles [1]. Critically, no peer-reviewed head-to-head biological comparison data exist in the public domain for any pair of these isomers. Selection between them therefore relies on identity verification and application-specific screening rather than pre-established performance superiority .

Identical molecular formula masks regioisomer identity; substituting one isomer for another may invalidate SAR studies.

No peer-reviewed head-to-head biological comparison data exist for any pair of these positional isomers.

Identical computed physicochemical properties prevent in silico isomer discrimination; empirical screening is mandatory.

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole: Quantifiable Evidence and Comparator Data Inventory


Regioisomeric Identity Confirmation: CAS, InChI Key, and SMILES Differentiation from Closest Analogs

The target compound 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole is uniquely identified by CAS 1804058-28-3, InChI Key NEFIKZZVKXYHPY-UHFFFAOYSA-N, and SMILES Fc1c(OC(F)(F)F)ccc2[nH]cnc12. Its closest positional isomers—4-Fluoro-6-(trifluoromethoxy)-1H-benzimidazole (CAS 1804058-26-1, InChI Key HNDIBXCQYYSTTM), 5-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1804189-34-1, InChI Key BBSCHGWLYGNQPD), and 6-Fluoro-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1804093-75-1, InChI Key VXQDVMUXXIHPSX)—share identical molecular formula and computed XLogP3-AA (2.8), hydrogen bond donor/acceptor counts, TPSA (37.9 Ų), and exact mass (220.02597540 g/mol) . No experimental biological or physicochemical comparator data are available in the peer-reviewed literature for any pair of these isomers to date.

Isomer identity
Data to verify
4-F-5-OCF3 vs 4-F-6-OCF3, 5-F-4-OCF3, 6-F-4-OCF3 — distinct CAS, InChI Key, SMILES; no biological comparator data available.
Correct regioisomer procurement essential for SAR reproducibility.
No experimental comparator data in public domain.
Regioisomer identification Chemical identity verification Procurement quality control

Class-Level Lipophilicity and Metabolic Stability Advantage of Fluorinated Benzimidazoles over Non-Fluorinated Analogs

Fluorinated benzimidazoles as a class demonstrate enhanced lipophilicity and metabolic stability compared to non-fluorinated benzimidazole counterparts, a property attributed to the electron-withdrawing effects and C-F bond strength of fluorine substituents [1]. The trifluoromethoxy (-OCF3) group further contributes to increased lipophilicity (reflected in XLogP3 of 2.8 for the target compound) while maintaining metabolic resistance [2]. This is a class-level inference; no direct experimental comparison between the target compound and a specific non-fluorinated analog (e.g., 1H-benzimidazole, XLogP ~1.4) has been published for pharmacokinetic parameters such as microsomal half-life or clearance.

Class lipophilicity
Class-level
XLogP3 2.8 vs ~1.4 (unsubstituted benzimidazole); no microsomal stability data for target compound.
Class-level rationale for scaffold selection; compound-specific ADME must be verified.
Based on fluorinated heterocycle review literature.
Fluorine-mediated lipophilicity Metabolic stability Drug design

Computed Physicochemical Property Parity Among Regioisomers Necessitates Empirical Screening for Target Engagement Differentiation

All four regioisomers of C8H4F4N2O-fluorinated benzimidazole share identical computed physicochemical properties: molecular weight (220.12 g/mol), XLogP3-AA (2.8), hydrogen bond donor count (1), hydrogen bond acceptor count (6), rotatable bond count (1), exact mass (220.02597540 g/mol), topological polar surface area (37.9 Ų), and heavy atom count (15) . This computational parity means that in silico filters (e.g., Lipinski Rule of Five, lead-likeness criteria) cannot discriminate between isomers. Differentiation can only emerge from empirical binding assays, functional cellular screens, or crystallographic studies, none of which have been published for this compound series. Procurement decisions must therefore be guided by the specific substitution pattern required for the intended SAR hypothesis, not by pre-existing performance data.

Property parity
Data to verify
All four isomers: MW 220.12, XLogP3 2.8, TPSA 37.9 Ų — 0% difference across computed properties.
Empirical screening required for target engagement differentiation.
No experimental logP, logD or binding data available.
Regioisomer SAR Target engagement screening Benzimidazole library design

Key Analytical Verification Parameters for Identity and Purity Confirmation Upon Receipt

Vendor specifications for 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole include purity ≥95% (HPLC), molecular formula C8H4F4N2O, molecular weight 220.12 g/mol, and MDL Number MFCD28154933 . The compound's unique InChI Key (NEFIKZZVKXYHPY-UHFFFAOYSA-N) and SMILES (Fc1c(OC(F)(F)F)ccc2[nH]cnc12) provide unambiguous identity verification endpoints . Unlike the target compound, its regioisomers have distinct MDL Numbers (MFCD28154934 for 4-F-6-OCF3, MFCD28154936 for 5-F-4-OCF3, MFCD28154937 for 6-F-4-OCF3) and different InChI Keys, enabling differentiation by NMR or mass spectrometry . No published stability, solubility, or long-term storage data exist for this specific compound.

Analytical specs
Specification review
Purity ≥95% (HPLC); MDL MFCD28154933 (target) vs distinct MDL per isomer.
MDL/InChI Key cross-reference ensures procurement accuracy.
Vendor-dependent purity specification; verify upon receipt.
Quality control Identity verification Analytical chemistry

4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole: Evidence-Informed Application Scenarios for Scientific Procurement


Regioisomer-Specific Structure-Activity Relationship (SAR) Exploration in Kinase or Enzyme Inhibitor Programs

For medicinal chemistry teams investigating fluorinated benzimidazole scaffolds as kinase inhibitors, 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole provides a defined regioisomer for systematic SAR studies. The 4-F,5-OCF3 substitution pattern places the fluorine and trifluoromethoxy groups in an ortho relationship on the benzimidazole ring, generating a unique electronic environment and hydrogen-bonding surface distinct from its isomers [1]. Although no target-specific binding data exist publicly, the compound serves as a building block for synthesizing 2-substituted derivatives for screening against kinase panels, GPCRs, or epigenetic targets. Procurement should be accompanied by in-house HPLC and NMR verification against the MDL Number (MFCD28154933) and InChI Key to confirm regioisomeric identity before committing to biological assays [1].

Fluorinated Heterocycle Library Design for Phenotypic or Target-Based Screening

In high-throughput screening library construction, 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole represents a fluorinated benzimidazole core with class-level advantages in lipophilicity and metabolic stability over non-fluorinated analogs [1]. The compound can be incorporated as a fragment or elaborated at the 2-position to generate diverse screening compounds. When building a regioisomer-focused library containing all four C8H4F4N2O isomers, this compound provides the 4-F,5-OCF3 variant necessary for complete positional SAR coverage [1]. The absence of pre-existing biological data means the screening outcome is entirely dependent on the specific assay system employed.

Reference Standard for Regioisomer Differentiation in Analytical Method Development

Given the chromatographic challenge of separating positional isomers with identical molecular weights and nearly identical computed properties, 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole serves as a reference standard for developing HPLC, UPLC, or SFC methods capable of resolving the four C8H4F4N2O regioisomers [1]. Analytical chemists can use the distinct InChI Key and SMILES as orthogonal identity verification endpoints, and the ≥95% purity specification supports its use as a system suitability standard [1]. This application does not depend on biological activity data and is supported by the well-defined chemical identity parameters available in vendor datasheets.

Materials Science and Fluorinated Polymer Precursor Research

Fluorinated benzimidazoles have emerging applications as monomers for conjugated polymers in organic electronics and as components in fluorinated porous polymers for energy storage [1]. 4-Fluoro-5-(trifluoromethoxy)-1H-benzimidazole, with its specific substitution pattern, provides a defined building block for synthesizing fluorinated polybenzimidazoles or related materials. The class-level thermal and chemical stability conferred by fluorine substitution supports exploration in these areas [1]. Selection of this specific regioisomer over others would be driven by the desired spatial arrangement of functional groups in the resulting polymer, not by pre-existing performance data.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR exploration
Regioisomer identity verification
HPLC/NMR against MDL & InChI Key
Heterocycle library design
Scaffold lipophilicity & metabolic stability profile
Empirical target engagement screening
Regioisomer analytical method development
Defined regioisomer purity specification
Chromatographic isomer resolution
Fluorinated polymer precursor research
Specific substitution pattern for polymer architecture
Thermal/chemical stability evaluation
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